

Application Notes and Protocols for the Stereoselective Synthesis of Functionalized Azepanes

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Compound of Interest

Compound Name: Azepan-3-yl-methyl-amine

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the stereoselective synthesis of functionalized azepanes, a crucial seven-membered nitrogen-containing heterocyclic scaffold found in numerous biologically active compounds. The methodologies outlined below offer diverse strategies to access structurally complex and stereochemically defined azepanes, which are of significant interest in medicinal chemistry and drug discovery.

Diastereoselective and Enantioselective Lithiation-Conjugate Addition

This method facilitates the asymmetric synthesis of 4,5,6- and 3,4,5,6-substituted azepanes through a highly stereoselective conjugate addition of a lithiated N-Boc-allylamine to a β -aryl α,β -unsaturated ester. The use of the chiral ligand (-)-sparteine mediates the asymmetric deprotonation, leading to high levels of both diastereoselectivity and enantioselectivity.^{[1][2]}

Logical Workflow for Lithiation-Conjugate Addition and Subsequent Cyclization



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Caption: Workflow for the asymmetric synthesis of substituted azepanes.

Quantitative Data

Entry	Substrate (Allylamine)	Electrophile (Ester)	Yield (%) ^[1]	Diastereomeric Ratio (dr) ^[1]	Enantiomeric Ratio (er) ^[1]
1	N-Boc-N-(p-methoxyphenyl)allylamine	Ethyl trans-p-bromocinnamate	85	>98:2	97:3
2	N-Boc-N-(p-methoxyphenyl)crotylamine	Ethyl trans-p-bromocinnamate	82	>98:2	96:4
3	N-Boc-N-(p-methoxyphenyl)cinnamylamine	Ethyl trans-p-bromocinnamate	80	>98:2	95:5

Experimental Protocol

General Procedure for the Asymmetric Lithiation and Conjugate Addition:

- To a solution of (-)-sparteine (1.2 equiv.) in anhydrous diethyl ether (2 mL) at -78 °C under an argon atmosphere, add n-butyllithium (1.2 equiv., 1.6 M in hexanes) dropwise.
- Stir the resulting solution at -78 °C for 15 minutes.
- Add a solution of the N-Boc-N-(p-methoxyphenyl)-2,3-substituted allylamine (1.0 equiv.) in anhydrous diethyl ether (1 mL) dropwise to the reaction mixture.
- Stir the mixture at -78 °C for 3 hours to ensure the formation of the chiral lithiated intermediate.

- Add a solution of the β -aryl α,β -unsaturated ester (1.5 equiv.) in anhydrous diethyl ether (1 mL) dropwise.
- Stir the reaction mixture at $-78\text{ }^{\circ}\text{C}$ for an additional 3 hours.
- Quench the reaction by the addition of saturated aqueous ammonium chloride solution (5 mL).
- Allow the mixture to warm to room temperature, and then extract with diethyl ether (3 x 10 mL).
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford the highly diastereo- and enantioenriched enecarbamate.

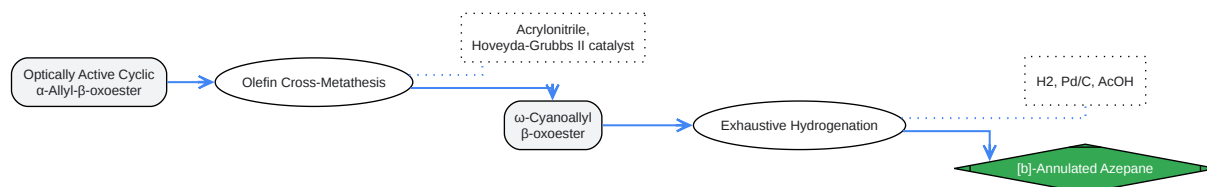
Subsequent Transformation to the Azepane Ring:

The resulting enecarbamate is then subjected to a sequence of hydrolysis, cyclization, and reduction steps to furnish the final substituted azepane.^[1]

Olefin Cross-Metathesis and Hydrogenation of Cyclic α -Allyl- β -Oxoesters

This two-step sequence provides access to [b]-annulated azepane scaffolds from optically active cyclic α -allyl- β -oxoesters.^{[3][4]} The first step involves a ruthenium-catalyzed olefin cross-metathesis with acrylonitrile, followed by a palladium-catalyzed exhaustive hydrogenation which includes the reduction of the double bond and the nitrile, and a subsequent reductive amination to form the azepane ring.^{[3][4]}

Experimental Workflow for the Synthesis of [b]-Annulated Azepanes



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Caption: Two-step synthesis of [b]-annulated azepanes.

Quantitative Data

Starting β -Oxoester	Cross-Metathesis Product Yield (%) [3]	Hydrogenation Product Yield (%) [3]	Final Product ee (%)[4]
2-allyl-2-methoxycarbonylcyclopentanone	85	77	>97
2-allyl-2-methoxycarbonyl-1-tetralone	87	49	>97
2-allyl-2-methoxycarbonylcycloheptanone	86	57	>98

Experimental Protocol

Step 1: Ruthenium-Catalyzed Olefin Cross-Metathesis:[3]

- To a solution of the optically active cyclic α -allyl- β -oxoester (1.0 equiv.) and acrylonitrile (1.5 equiv.) in toluene (0.05 M), add a solution of Hoveyda-Grubbs 2nd generation catalyst (1 mol%) in dichloromethane.

- Heat the reaction mixture to 90 °C and stir for 18 hours.
- Add a second portion of acrylonitrile (2.5 equiv.) and Hoveyda-Grubbs 2nd generation catalyst (1 mol%).
- Continue stirring at 90 °C for an additional 6 hours.
- Cool the reaction mixture to room temperature and concentrate under reduced pressure.
- Purify the residue by flash column chromatography on silica gel to yield the ω -cyanoallyl β -oxoester.

Step 2: Palladium-Catalyzed Exhaustive Hydrogenation:[3]

- In a high-pressure reactor, dissolve the ω -cyanoallyl β -oxoester (1.0 equiv.) in methanol containing acetic acid (5 equiv.).
- Add palladium on charcoal (10% w/w) to the solution.
- Pressurize the reactor with hydrogen gas (11 bar).
- Heat the reaction mixture to 80 °C and stir for 24 hours.
- Cool the reactor to room temperature and carefully vent the hydrogen gas.
- Filter the reaction mixture through a pad of Celite to remove the catalyst.
- Concentrate the filtrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to obtain the [b]-annulated azepane.

Palladium-Catalyzed Two-Carbon Ring Expansion of 2-Alkenylpiperidines

This methodology allows for the stereoselective conversion of 2-alkenylpiperidines into the corresponding azepane derivatives through a palladium-catalyzed allylic amine rearrangement.

A key feature of this reaction is the high degree of enantioselectivity, making it a valuable tool for the synthesis of chiral azepanes from readily available chiral piperidines.^{[5][6]}

Signaling Pathway for Palladium-Catalyzed Ring Expansion



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Caption: Key steps in the palladium-catalyzed ring expansion.

Quantitative Data

Substrate (Piperidine Derivative)	Catalyst (mol%)	Solvent	Temp (°C)	Time (h)	Yield (%) ^[5]	Enantiomeric Excess (%) ^[5]
N-Ts-2- ((E)-propenyl)piperidine	[Pd(allyl)Cl] ₂ (5)	MeCN	80	16	85	>99
N-Boc-2- ((E)-but-1-en-1-yl)piperidine	[Pd(allyl)Cl] ₂ (5)	DCE	80	24	78	98
N-Cbz-2- ((E)-styryl)piperidine	[Pd(allyl)Cl] ₂ (2.5)	MeCN	60	18	92	>99

Experimental Protocol

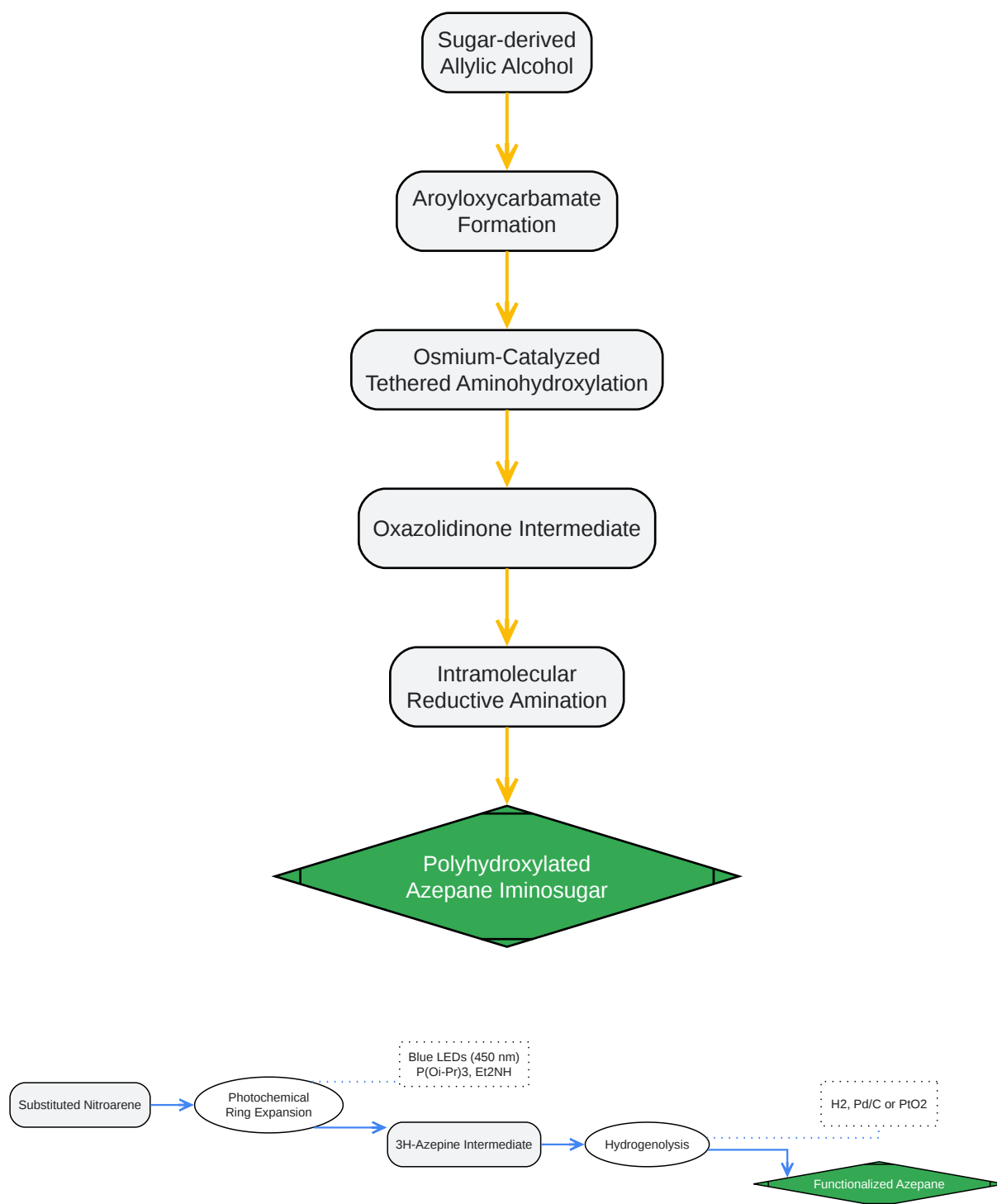
General Procedure for the Palladium-Catalyzed Ring Expansion:

- To a solution of the 2-alkenylpiperidine substrate (1.0 equiv.) in the specified solvent (e.g., MeCN, DCE), add the palladium catalyst ($[\text{Pd}(\text{allyl})\text{Cl}]_2$, 2.5-5 mol%).
- Heat the reaction mixture to the indicated temperature (40-80 °C).
- Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion, cool the reaction mixture to room temperature.
- Remove the solvent under reduced pressure.
- Purify the residue by column chromatography on silica gel to afford the desired azepane derivative.

Osmium-Catalyzed Tethered Aminohydroxylation for Polyhydroxylated Azepanes

This stereoselective approach is particularly useful for the synthesis of heavily hydroxylated azepane iminosugars. The key step is an osmium-catalyzed tethered aminohydroxylation of an allylic alcohol derived from a carbohydrate precursor. This reaction forms a new C-N bond with complete regio- and stereocontrol.^{[7][8]}

Logical Relationship in Tethered Aminohydroxylation



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